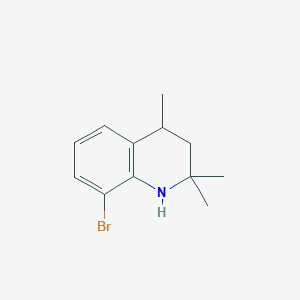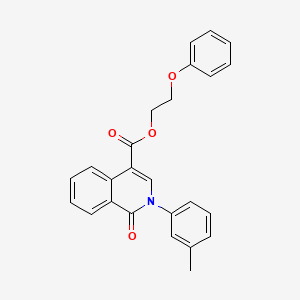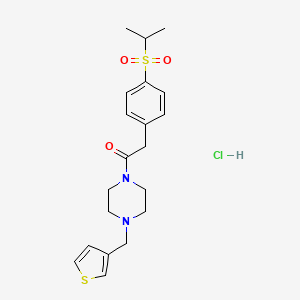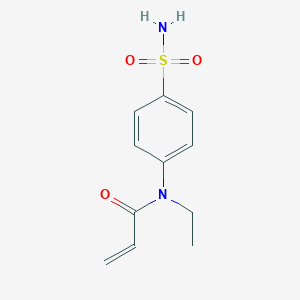![molecular formula C13H13N3O2S B2510230 4-氧代-2-硫代吗啉-4H-吡啶并[1,2-a]嘧啶-3-甲醛 CAS No. 487020-31-5](/img/structure/B2510230.png)
4-氧代-2-硫代吗啉-4H-吡啶并[1,2-a]嘧啶-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science
科学研究应用
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Bioorganic Chemistry: Employed in the design and synthesis of bioactive molecules for studying biological processes.
Catalysis: Used as a ligand or catalyst in various organic transformations.
Materials Science: Incorporated into materials with specific properties, such as fluorescence, for use in sensors and other applications.
作用机制
Target of Action
The primary target of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the Human Immunodeficiency Virus type 1 (HIV-1), the etiological agent that causes Acquired Immuno-Deficiency Syndrome (AIDS) .
Mode of Action
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase by 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde affects the life cycle of the HIV-1 virus . The life cycle of the virus includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus .
Pharmacokinetics
It is noted that the compound and its derivatives displayed no significant cytotoxicity at a concentration of 100 μm , suggesting a favorable safety profile.
Result of Action
The result of the action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is the inhibition of the HIV-1 virus replication . This is achieved by preventing the integration of the viral genome into the host cell’s DNA, a step that is crucial for the replication of the virus .
生化分析
Biochemical Properties
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been evaluated for its in vitro anti-HIV-1 activity . It has been found to display moderate inhibitory properties against the HIV-1 virus in Hela cell cultures . The compound interacts with the active site of the PFV integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Cellular Effects
In cellular processes, 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has shown to influence cell function by inhibiting the HIV-1 virus in Hela cell cultures . It potentially impacts cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 life cycle .
Molecular Mechanism
The molecular mechanism of action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves binding interactions with biomolecules, specifically the PFV integrase (IN) . The compound binds into the active site of IN, where the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction potentially leads to enzyme inhibition, affecting the HIV-1 life cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired product in good to excellent yields.
Another approach involves the transition metal-catalyzed direct C-H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method uses palladium or copper catalysts and is performed under mild conditions, making it an attractive option for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aldehyde group can react with nucleophiles to form Schiff bases and other derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic systems.
Condensation Reactions: The aldehyde group can participate in condensation reactions with active methylene compounds to form chalcone-like derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and hydrazines, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization Reactions: Cyclization reactions often require acidic or basic conditions and can be facilitated by heating.
Condensation Reactions: These reactions are usually performed in the presence of a base such as piperidine or pyridine and may require heating.
Major Products
Schiff Bases: Formed from the reaction of the aldehyde group with amines.
Heterocyclic Systems: Formed through cyclization reactions.
Chalcone-like Derivatives: Formed from condensation reactions with active methylene compounds.
相似化合物的比较
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the thiomorpholino group but shares the core pyrido[1,2-a]pyrimidine structure.
4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine: Contains a phenyl group instead of the thiomorpholino group.
4-Oxo-4H-quinolizine-4-one: A related heterocyclic compound with a similar structure but different biological activity.
Uniqueness
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and may contribute to its potential therapeutic applications.
属性
IUPAC Name |
4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGTGSUXDAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)
![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)


![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2510169.png)

